An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one
An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic core, featuring a lactam ring fused to an aminophenyl group, provides a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of this compound, with a focus on its potential applications in drug discovery and development.
Physicochemical and Basic Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O | [4][5] |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 213-214 °C | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| pKa (amide N-H) | 14.65 ± 0.20 (Predicted) | [1] |
| pKa (7-amino group) | Estimated 5-6 | Inferred from[1][2][3] |
| XLogP3 | 0.4 | [5] |
| Solubility | Information not available | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one is the catalytic hydrogenation of its nitro precursor, 7-nitro-3,4-dihydro-1H-quinolin-2-one.
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
This protocol describes a general procedure for the reduction of the nitro group to an amine using a palladium-on-carbon catalyst.
Materials:
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7-Nitro-3,4-dihydro-1H-quinolin-2-one
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10% Palladium on Carbon (Pd/C)
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Ethanol (EtOH) or Glacial Acetic Acid
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Hydrogen gas (H₂)
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Parr shaker or similar hydrogenation apparatus
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Celite®
Procedure:
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Reaction Setup: In a suitable pressure vessel for a Parr shaker, dissolve 7-nitro-3,4-dihydro-1H-quinolin-2-one in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically around 10-20% by weight relative to the starting material.
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Hydrogenation: Seal the reaction vessel and connect it to the Parr shaker. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to a pressure of approximately 60 psi.
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Reaction: Begin shaking the reaction mixture at room temperature or slightly elevated temperature (e.g., 65 °C) for a period of 3 to 6 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[5]
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Work-up: After the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (ethanol or acetic acid) to ensure complete recovery of the product.
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. If acetic acid was used as the solvent, the residue can be treated with a base (e.g., 1N NaOH) and extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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Purification: The crude 7-Amino-3,4-dihydro-1H-quinolin-2-one can be further purified by silica gel chromatography or recrystallization to obtain a yellowish-brown solid.[5]
Spectroscopic Data
Biological Activities and Potential Signaling Pathways
Derivatives of 7-Amino-3,4-dihydro-1H-quinolin-2-one have been investigated for a range of biological activities, suggesting the therapeutic potential of this scaffold.
Carbonic Anhydrase Inhibition
Peptide conjugates of 7-Amino-3,4-dihydro-1H-quinolin-2-one have demonstrated inhibitory activity against human carbonic anhydrase (hCA) II, with IC₅₀ values in the micromolar range.[7] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a target for diuretics, anti-glaucoma agents, and anti-cancer therapies.
Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatives against various cancer cell lines, including A549 (lung carcinoma).[7] While the precise signaling pathways for the parent compound are not fully elucidated, quinolinone derivatives are known to exert their anticancer effects through various mechanisms. Given the observed cytotoxicity, potential signaling pathways that may be modulated by 7-Amino-3,4-dihydro-1H-quinolin-2-one or its derivatives include those involved in cell cycle regulation, apoptosis, and cell proliferation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]


